[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
furan-3-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-9-2-1-4-11(9)10(13)8-3-5-14-7-8/h3,5,7,9,12H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMRGIZZZJPKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=COC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol typically involves the reaction of furan-3-carboxylic acid with pyrrolidine in the presence of a suitable coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry: In chemistry, [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine: In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its interactions with enzymes and receptors are of particular interest in the design of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
Example Compound: (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol ()
- Key Differences: Substituent: The sulfonyl group (electron-withdrawing) replaces the furan-3-carbonyl (electron-rich aromatic) moiety. Synthesis: Prepared via sulfonylation of L-prolinol with 2-azidobenzenesulfonyl chloride, yielding an orange oil . Applications: Sulfonyl derivatives are often used in click chemistry or as intermediates in drug discovery, whereas furan-containing compounds may prioritize π-π interactions in target binding.
Pyridine-Containing Analogues
Example Compound: (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol ()
- Key Differences: Substituent: A fluoropyridine ring replaces the furan, introducing both electron-withdrawing (fluorine) and aromatic properties. Positional Isomerism: The hydroxymethyl group is at the 3-position of pyrrolidine (vs. Physicochemical Properties: Molecular weight (196.22 g/mol) is comparable, but the fluorine atom enhances lipophilicity (clogP ~1.2) compared to the furan derivative (clogP ~0.8) .
Aliphatic and Arylalkyl Analogues
Example Compounds :
- [1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol ()
- {1-[(2E)-3-Phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol ()
- Key Differences: Substituent: Cyclopropylmethyl or cinnamyl groups introduce non-aromatic, lipophilic chains. Applications: These compounds may prioritize membrane permeability in drug design, whereas the furan derivative’s carbonyl group could enhance solubility in polar solvents .
Bromopyridinylsulfonyl Analogues
Example Compound: (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol ()
- Key Differences :
- Substituent : A bromopyridinylsulfonyl group adds steric bulk and halogen-bonding capability.
- Molecular Weight : Higher molar mass (321.19 g/mol) due to bromine and sulfonyl groups, reducing solubility in aqueous media compared to the furan derivative.
- Synthetic Utility : Bromine enables further functionalization (e.g., cross-coupling reactions), whereas the furan carbonyl may limit such reactivity .
Comparative Data Table
Research Findings and Implications
- Biological Activity: While antiviral activity is noted for pyridine derivatives (), the furan analogue’s bioactivity remains unexplored but merits investigation given its structural similarity to known bioactive molecules.
- Synthetic Flexibility : The target compound’s furan group offers opportunities for further functionalization (e.g., Diels-Alder reactions), unlike sulfonyl or alkyl-substituted analogues .
Biological Activity
[1-(Furan-3-carbonyl)pyrrolidin-2-yl]methanol is a compound of growing interest in pharmaceutical research due to its potential bioactivity and therapeutic applications. This document reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound consists of a furan ring attached at the 3-position to a pyrrolidine moiety, with a hydroxymethyl group. This unique structure is pivotal for its interaction with biological targets.
The mechanism of action for this compound involves:
- Enzyme Interaction : The furan ring can engage in π-π interactions with aromatic residues in enzymes, while the pyrrolidine ring may form hydrogen bonds with polar groups. These interactions can modulate enzyme activity, influencing various biological processes.
- Receptor Binding : The compound may also interact with specific receptors, which could lead to altered signaling pathways and cellular responses.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The mechanism often involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Inhibition of tubulin polymerization |
| Compound 10h | A549 | 1.4 | Tubulin inhibition |
| Compound 10i | A549 | 2.8 | Induction of apoptosis |
Anti-inflammatory Activity
In vitro studies have demonstrated that furan derivatives can inhibit albumin denaturation, suggesting anti-inflammatory properties. The inhibition rates were compared with standard anti-inflammatory drugs like ibuprofen and ketoprofen, showing promising results for the newly synthesized derivatives .
Table 2: Anti-inflammatory Activity Comparison
| Compound Name | IC50 (µg/mL) | Comparison Standard |
|---|---|---|
| This compound | TBD | Ketoprofen (126.58) |
| Hybrid H1 | 114.31 | Ibuprofen (81.50) |
| Hybrid H4 | 150.99 | Ketoprofen |
Case Studies
- Cytotoxicity Assessment : A study involving various furan derivatives showed that compounds with structural modifications exhibited enhanced cytotoxicity against multiple cancer cell lines. The introduction of specific substituents on the furan ring significantly impacted their biological activity.
- Apoptosis Induction : Flow cytometry analysis revealed that certain derivatives could induce apoptosis in HL-60 leukemia cells, demonstrating their potential as anticancer agents .
Comparative Analysis
Comparative studies with similar compounds such as [1-(Furan-2-carbonyl)pyrrolidin-2-yl]methanol and [1-(Thiophene-3-carbonyl)pyrrolidin-2-yl]methanol indicate that variations in ring structure and substitution patterns significantly influence biological activity. For instance, compounds with methoxy groups at specific positions on the furan ring showed enhanced antiproliferative effects compared to their unsubstituted counterparts .
Q & A
Basic Research Question
- NMR Spectroscopy:
- ¹H NMR: Look for pyrrolidine ring protons (δ 1.95–3.12 ppm) and hydroxymethyl protons (δ 3.48–3.67 ppm). Splitting patterns confirm stereochemistry .
- ¹³C NMR: Carbonyl signals (δ ~163 ppm) and furan carbons (δ ~110–150 ppm) validate the structure .
- Mass Spectrometry (ESI-MS): A molecular ion peak at m/z ~209 [M+H]⁺ confirms molecular weight .
Advanced Tip: Couple with IR spectroscopy to identify carbonyl stretching (~1700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .
What strategies can resolve discrepancies in biological activity data between this compound and structurally similar derivatives?
Advanced Research Question
Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme assays) may arise from:
- Solubility Differences: Hydroxymethyl groups improve aqueous solubility compared to methyl or halogenated analogs, altering bioavailability .
- Stereochemical Effects: Enantiomeric purity (e.g., (R)- vs. (S)-configurations) can drastically change receptor binding .
Resolution Strategies:
Conduct parallel assays under identical conditions (pH, solvent, temperature).
Use molecular docking simulations to compare binding modes with targets (e.g., neurotransmitter receptors) .
Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
How can the furan-3-carbonyl group undergo chemical transformations, and what are the implications for derivative synthesis?
Advanced Research Question
The furan-3-carbonyl group is amenable to:
- Oxidation: Forms furanones or carboxylic acids using oxidizing agents (e.g., PIFA), altering electrophilicity .
- Nucleophilic Substitution: React with amines or thiols to generate amides or thioesters, expanding functional diversity .
- Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) yields dihydrofuran derivatives, modulating lipophilicity .
Application Example: Introduce fluorinated groups via substitution to enhance metabolic stability, as seen in [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol .
What computational methods are recommended to predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate:
- Molecular Dynamics (MD): Simulate membrane permeability to assess blood-brain barrier penetration .
Validation: Compare computational results with experimental data from Caco-2 cell assays or microsomal stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
